Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their biological activities and applications in medicinal chemistry . This compound features a tert-butyl group, a methoxyacetyl group, and an isoindole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetyl chloride and a suitable base, such as triethylamine.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The isoindole core can bind to various biological receptors, enzymes, and proteins, modulating their activity and leading to therapeutic effects . The methoxyacetyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution and action within biological systems .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate include other isoindole derivatives, such as:
Indole-2-carboxylates: These compounds share the isoindole core but differ in their substituents, leading to variations in their chemical and biological properties.
Tert-butyl esters: Compounds with a tert-butyl ester group exhibit similar reactivity patterns but may have different biological activities depending on the rest of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-8-11-6-5-7-13(12(11)9-18)17-14(19)10-21-4/h5-7H,8-10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUFJAAPASRADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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